molecular formula C7H14N2O2 B2782262 N1,N3-Diethylmalonamide CAS No. 10570-32-8

N1,N3-Diethylmalonamide

Cat. No.: B2782262
CAS No.: 10570-32-8
M. Wt: 158.201
InChI Key: YMTUEKLZYBEJSW-UHFFFAOYSA-N
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Description

N1,N3-Diethylmalonamide is a malonamide derivative characterized by two ethyl groups attached to the nitrogen atoms of the malonamide backbone (structure: CH₂(CONHC₂H₅)₂). Malonamides are versatile compounds used in organic synthesis, polymer chemistry, and coordination chemistry due to their ability to act as ligands or precursors for polyimides and other functional materials.

Properties

IUPAC Name

N,N'-diethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-3-8-6(10)5-7(11)9-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTUEKLZYBEJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-diethylpropanediamide can be synthesized through the reaction of propionyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3CH2COCl+2C2H5NH2CH3CH2CON(C2H5)2+HCl\text{CH}_3\text{CH}_2\text{COCl} + 2 \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CON(C}_2\text{H}_5\text{)}_2 + \text{HCl} CH3​CH2​COCl+2C2​H5​NH2​→CH3​CH2​CON(C2​H5​)2​+HCl

Industrial Production Methods

On an industrial scale, the production of N,N’-diethylpropanediamide may involve continuous flow processes to ensure efficient mixing and reaction of the reactants. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-diethylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Propionic acid derivatives.

    Reduction: Diethylamine derivatives.

    Substitution: Various N-substituted propionamides.

Scientific Research Applications

N,N’-diethylpropanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N,N’-diethylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the nitrogen atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N1,N3-Diethylmalonamide with three analogs: N1,N3-diallylmalonamide , N1,N3-diphenethylmalonamide , and N,N''-Diethylmalonamide (a hypothetical analog for contrast).

Compound Molecular Formula Molecular Weight Substituents Key Applications/Notes
This compound C₇H₁₄N₂O₂ 174.20 g/mol Ethyl (-C₂H₅) Potential use as a ligand or monomer; limited commercial availability.
N1,N3-Diallylmalonamide C₉H₁₄N₂O₂ 182.22 g/mol Allyl (-CH₂CHCH₂) Rare chemical; used in early-stage research (e.g., polymer synthesis) .
N1,N3-Diphenethylmalonamide C₁₉H₂₂N₂O₂ 310.39 g/mol Phenethyl (-CH₂C₆H₅) Higher molecular weight; aromatic substituents may enhance thermal stability .
N,N''-Diethylmalonamide C₇H₁₄N₂O₂ 174.20 g/mol Ethyl (-C₂H₅) Hypothetical isomer; positional isomerism may affect reactivity and solubility.

Functional and Reactivity Differences

  • Substituent Effects: Ethyl Groups: In this compound, the ethyl substituents likely enhance solubility in non-polar solvents compared to unsubstituted malonamide. The absence of aromatic or unsaturated groups (unlike diallyl or diphenethyl analogs) may reduce steric hindrance, favoring coordination chemistry . Allyl Groups: N1,N3-Diallylmalonamide’s allyl groups introduce unsaturation, enabling participation in radical or addition reactions. This makes it suitable for cross-linking in polymer networks . Phenethyl Groups: The aromatic rings in N1,N3-Diphenethylmalonamide may improve thermal stability and π-π stacking interactions, relevant for materials science .
  • Synthetic Utility: Malonamides are precursors for polyimides, which require high-purity monomers. For example, 3-chloro-N-phenyl-phthalimide (a related compound) is used to synthesize bis-phthalimide monomers . Ethyl-substituted malonamides could serve as intermediates in similar pathways.

Research Findings and Limitations

  • Buyers must confirm purity, indicating challenges in synthesis or stability .
  • N1,N3-Diphenethylmalonamide : Higher molecular weight and aromaticity suggest applications in high-performance polymers, though specific studies are lacking .
  • Gaps in this compound Data: No direct evidence on its synthesis, spectral data, or applications was found. Comparisons rely on structural extrapolation from analogs.

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